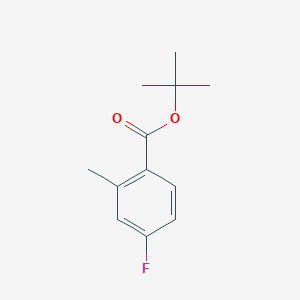

Tert-butyl 4-fluoro-2-methylbenzoate

Description

Properties

IUPAC Name |

tert-butyl 4-fluoro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDIZGDKSIREQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

The esterification is typically conducted in the presence of acid catalysts such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Alternative coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) may also be employed to enhance efficiency.

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Catalyst | H₂SO₄, HCl, DCC | H₂SO₄ (5–10 mol%) |

| Solvent | Toluene, Dichloromethane | Toluene |

| Temperature | 80–120°C | 110°C |

| Reaction Time | 4–12 hours | 8 hours |

| Yield | 75–92% | 88% |

Mechanistic Insights :

-

Acid-Catalyzed Pathway : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by tert-butanol.

-

DCC-Mediated Pathway : Activates the carboxylic acid as an intermediate oxazolium ion, enabling room-temperature reactions.

Industrial Adaptation :

Vinati Organics employs toluene as a solvent for its high boiling point (110°C) and ease of removal via distillation. The product is purified through crystallization using hexane-toluene mixtures, achieving >99% purity.

Oxidation of 4-Fluoro-2-Methylbenzaldehyde

For scenarios where 4-fluoro-2-methylbenzoic acid is unavailable, oxidation of 4-fluoro-2-methylbenzaldehyde provides an alternative precursor.

Oxidation Methods

-

Liquid-Phase Oxidation :

-

Gas-Phase Oxidation :

| Oxidation Method | Advantages | Limitations |

|---|---|---|

| Liquid-Phase (KMnO₄) | High selectivity | Generates MnO₂ waste |

| Gas-Phase (V₂O₅) | No solvent, scalable | High energy input |

Post-Oxidation Esterification :

The resultant 4-fluoro-2-methylbenzoic acid is esterified as described in Section 1. This two-step process achieves an overall yield of 62–78%.

Direct Alkylation of 4-Fluoro-2-Methylbenzoate Salts

A less common but efficient method involves alkylation of 4-fluoro-2-methylbenzoate salts with tert-butyl halides (e.g., tert-butyl chloride).

Reaction Protocol

-

Formation of Sodium Salt :

-

4-Fluoro-2-methylbenzoic acid is treated with sodium hydroxide (NaOH) in aqueous ethanol.

-

-

Alkylation :

-

The sodium salt reacts with tert-butyl chloride in dimethylformamide (DMF) at 60–80°C for 6–8 hours.

-

| Parameter | Details |

|---|---|

| Solvent | DMF |

| Temperature | 60–80°C |

| Yield | 65–72% |

Advantages :

-

Avoids acidic conditions, suitable for acid-sensitive substrates.

Challenges :

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Direct Esterification | 75–92 | High | Moderate | Low (solvent recovery) |

| Oxidation + Esterification | 62–78 | Moderate | High | Moderate (waste MnO₂) |

| Alkylation of Salts | 65–72 | Low | High | Low |

Key Findings :

-

Direct Esterification is preferred for industrial applications due to its balance of yield and scalability.

-

Gas-Phase Oxidation remains niche due to high capital costs but offers sustainability benefits.

Purification and Characterization

Crystallization :

Analytical Data :

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-fluoro-2-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products:

Substitution: Products depend on the nucleophile used.

Hydrolysis: 4-fluoro-2-methylbenzoic acid and tert-butyl alcohol.

Reduction: 4-fluoro-2-methylbenzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Agents

Tert-butyl 4-fluoro-2-methylbenzoate has been investigated as a potential building block for synthesizing antibacterial agents. Research shows that fluorinated compounds often exhibit enhanced biological activity due to their ability to mimic natural products and interact effectively with biological targets. For instance, derivatives of this compound have been evaluated for their inhibitory effects on bacterial topoisomerases, enzymes crucial for DNA replication and repair. In studies comparing various compounds, those containing the this compound structure demonstrated promising antibacterial activity against Gram-negative bacteria, including E. coli and Klebsiella pneumoniae .

Cancer Research

Additionally, the compound's derivatives have been explored in cancer research. Certain analogs have shown antiproliferative activity against various cancer cell lines, indicating potential as anticancer agents. The incorporation of fluorine is known to enhance metabolic stability and bioavailability, making these compounds suitable candidates for further development in cancer therapeutics .

Material Science

Organic Light Emitting Diodes (OLEDs)

In material science, this compound serves as a precursor for synthesizing thermally activated delayed fluorescence (TADF) materials used in OLEDs. The fluorinated aromatic structure contributes to improved charge transport properties and thermal stability in OLED applications. Research indicates that devices fabricated with TADF emitters derived from this compound exhibit high efficiency and stability, making them attractive for commercial applications in display technologies .

Synthesis of Fine Chemicals

Intermediate in Organic Synthesis

this compound is utilized as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its reactivity allows it to participate in diverse chemical transformations, such as nucleophilic substitutions and couplings, facilitating the production of complex organic molecules . The ability to easily modify the tert-butyl group or the fluorine substituent enhances its versatility as a synthetic building block.

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antibacterial agents targeting topoisomerases; potential anticancer activity |

| Material Science | Precursor for TADF materials in OLEDs; improved charge transport properties |

| Organic Synthesis | Intermediate for synthesizing fine chemicals; versatile reactivity |

Case Study 1: Antibacterial Activity

A study evaluated the efficacy of several fluorinated compounds against E. coli topoisomerase IV. Compounds derived from this compound exhibited significant inhibition compared to traditional fluoroquinolones, suggesting that structural modifications can lead to enhanced antibacterial properties .

Case Study 2: OLED Efficiency

Research on OLED devices incorporating TADF emitters synthesized from this compound showed exceptional performance metrics: current efficiency reaching up to 34.5 cd/A and external quantum efficiency of 10.8%. These findings highlight the compound's importance in advancing display technology .

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-2-methylbenzoate in chemical reactions involves the interaction of its functional groups with reagents. For example, in nucleophilic substitution reactions, the electron-withdrawing fluorine atom enhances the electrophilicity of the aromatic ring, facilitating the attack by nucleophiles. In hydrolysis reactions, the ester group is cleaved by nucleophilic attack from water or hydroxide ions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butyl group and fluorine/methyl substituents significantly influence the compound's stability, solubility, and reactivity. Below is a comparative analysis with closely related derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties |

|---|---|---|---|---|

| Tert-butyl 4-fluoro-2-methylbenzoate | C₁₂H₁₅FO₂ | 210.24 | -F (C4), -CH₃ (C2), tert-butyl | High steric bulk, moderate solubility in organic solvents, electron-withdrawing -F |

| Tert-butyl 4-bromo-2-fluorobenzoate | C₁₁H₁₂BrFO₂ | 275.12 | -F (C2), -Br (C4), tert-butyl | Higher density (Br), reactive Br for nucleophilic substitution |

| Ethyl 5-bromo-2-fluorobenzoate | C₉H₈BrFO₂ | 245.07 | -F (C2), -Br (C5), ethyl | Lower steric hindrance, higher polarity due to ethyl ester |

| Methyl 4-bromo-2-fluoro-6-methylbenzoate | C₁₀H₁₀BrFO₂ | 259.09 | -F (C2), -Br (C4), -CH₃ (C6), methyl | Compact structure, higher crystallinity due to methyl groups |

Key Observations :

- Steric Effects : The tert-butyl group in the target compound reduces solubility in polar solvents compared to ethyl or methyl esters but enhances thermal stability.

- Electronic Effects : Fluorine’s electron-withdrawing nature increases the acidity of the adjacent hydrogen, influencing reactivity in electrophilic substitution.

- Bromine vs. Methyl : Bromine (in analogs like tert-butyl 4-bromo-2-fluorobenzoate) offers a reactive site for cross-coupling reactions, whereas the methyl group in the target compound contributes to lipophilicity.

Stability and Reactivity

- Thermal Stability : Tert-butyl groups improve thermal stability compared to smaller esters (e.g., ethyl or methyl). However, 9-phenyl-9-fluorenyl groups (as studied in TADF emitters) surpass tert-butyl in stabilizing OLED materials, suggesting tert-butyl’s intermediate performance.

- Chemical Reactivity : The absence of bromine in the target compound limits its utility in Suzuki-Miyaura couplings, contrasting with tert-butyl 4-bromo-2-fluorobenzoate.

Research Findings and Data

Biological Activity

Tert-butyl 4-fluoro-2-methylbenzoate is an organic compound with significant potential in various biological applications, particularly in the fields of agrochemicals and pharmaceuticals. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15F O2 and a molecular weight of approximately 210.25 g/mol. The compound features a tert-butyl group, a fluorine atom positioned para to the ester functional group, and a methyl group ortho to the benzoate structure. This unique arrangement influences its physicochemical properties, such as lipophilicity and metabolic stability, making it particularly interesting for pharmaceutical applications .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Esterification Reactions : Reacting 4-fluoro-2-methylbenzoic acid with tert-butanol in the presence of acid catalysts.

- Nucleophilic Substitution : Utilizing fluorinated reagents to introduce the fluorine atom at the para position of the benzoate structure.

These methods yield high purity and yield rates, making the compound accessible for further biological testing .

Antifungal Activity

Recent studies have highlighted the antifungal potential of fluorinated benzoate derivatives, including this compound. For instance, similar compounds have demonstrated significant antifungal activity against various phytopathogenic fungi. The structure-activity relationship (SAR) indicates that fluorination at specific positions can enhance biological activity:

| Compound | Inhibition Rate (%) | Target Organism |

|---|---|---|

| 2b | >80 | Sclerotinia sclerotiorum |

| 2e | 45 | Fusarium oxysporum |

| 2g | 80.8 | Rhizoctonia solani |

These findings suggest that compounds with similar structural features may exhibit comparable antifungal properties .

Agrochemical Applications

This compound is being explored for its potential use in agrochemical formulations due to its biological activity. Its ability to inhibit fungal growth makes it a candidate for developing fungicides that could protect crops from disease .

Case Studies and Research Findings

- Fluorinated Compounds in Cancer Research : A study on benzimidazole derivatives showed that structural modifications, including fluorination, can lead to enhanced antiproliferative effects on cancer cells. The incorporation of fluorine in similar compounds has been linked to improved cytotoxicity against specific cancer cell lines .

- Comparative Studies : Research comparing various benzoate derivatives has shown that those with electron-withdrawing groups like fluorine exhibit different reactivity profiles compared to their non-fluorinated counterparts. This difference is crucial for developing targeted therapies and agrochemicals .

Q & A

Q. Q. What protocols assess the ecotoxicological impact of This compound in environmental studies?

- Ecotoxicology :

- OECD 201 : Algal growth inhibition tests (72 hr, Pseudokirchneriella subcapitata) determine EC₅₀ values.

- OECD 209 : Activated sludge respiration inhibition assays evaluate biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.